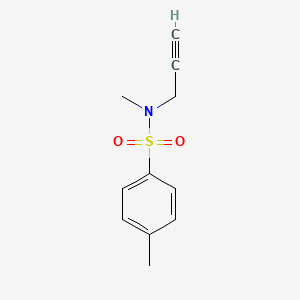

Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl-

Description

Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- (CAS: 132330-44-0), is a substituted benzenesulfonamide derivative characterized by a 4-methyl group on the benzene ring and two nitrogen-bound substituents: a dimethyl group and a propargyl (2-propyn-1-yl) moiety. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their pharmacological and biochemical properties, including enzyme inhibition and antimicrobial activity .

Synthesis of such derivatives typically involves nucleophilic substitution reactions. For example, analogous compounds are synthesized via tosylation of amines or substitution of sulfonate esters with azide or alkyne groups .

Propriétés

IUPAC Name |

N,4-dimethyl-N-prop-2-ynylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-4-9-12(3)15(13,14)11-7-5-10(2)6-8-11/h1,5-8H,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMSNFFZKULPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240132-49-4 | |

| Record name | N,4-dimethyl-N-(prop-2-yn-1-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- typically involves the reaction of benzenesulfonyl chloride with N,N-dimethylpropynylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions

Major Products Formed

Oxidation: Sulfonic acids or sulfonates.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used

Applications De Recherche Scientifique

Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The propynyl group may also facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Propargyl vs. Allyl Groups

- Target Compound (N,4-dimethyl-N-2-propyn-1-yl-) : The propargyl group’s linear geometry and sp-hybridized carbon may enhance binding to enzymes like carbonic anhydrase (CA) through hydrophobic or π-π interactions .

- N,N-Diallyl-4-methylbenzenesulfonamide : The allyl groups (sp² hybridization) offer greater conformational flexibility but reduced electron-withdrawing effects compared to propargyl. This derivative shows moderate antimicrobial activity but lower CA inhibition than propargyl analogs .

Aromatic vs. Heterocyclic Substituents

- N-(5-Nitro-2-pyridinyl)-4-methylbenzenesulfonamide : Incorporation of a nitro-pyridinyl group significantly improves binding affinity (Vina score: −9.5 kcal/mol) to viral VP1 proteins, attributed to the nitro group’s electron-withdrawing properties enhancing polar interactions .

- (Z)-N-(Thiadiazolylidene)benzenesulfonamide : Thiadiazole rings enhance TrkA kinase inhibition (observed activity: 0.2920 in QSAR models), likely due to hydrogen bonding with the kinase active site .

Comparative Pharmacological Profiles

Key Research Findings and Trends

Carbonic Anhydrase Inhibition : The benzenesulfonamide core is critical for CA binding. Propargyl and ureido substituents improve isoform selectivity (e.g., hCA IX/XII over hCA I/II) .

Antiviral and Antimicrobial Activity : Nitro and heterocyclic groups (e.g., pyridinyl, thiadiazole) enhance binding to viral proteins (e.g., VP1) or bacterial targets, as seen in docking studies .

QSAR Insights: Electron-withdrawing groups (e.g., −NO₂) and rigid substituents (e.g., propargyl) correlate with improved inhibitory activity in machine learning models .

Activité Biologique

Benzenesulfonamide derivatives are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. This article focuses on the biological activity of the specific compound Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- , exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

The biological activity of benzenesulfonamides often involves their interaction with specific biochemical pathways. For instance, some studies indicate that these compounds can inhibit certain enzymes or receptors that play critical roles in physiological processes.

- Cardiovascular Effects : Research has demonstrated that benzenesulfonamide derivatives can significantly influence perfusion pressure and coronary resistance. For example, experiments using isolated rat hearts showed that specific derivatives decreased perfusion pressure in a time-dependent manner, suggesting a potential role in cardiovascular modulation through calcium channel inhibition .

- Antimicrobial Activity : Many benzenesulfonamide compounds exhibit antimicrobial properties by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism makes them effective against a variety of bacterial infections.

Case Study: Cardiovascular Impact

A study evaluated the effects of benzenesulfonamide derivatives on isolated rat hearts. The experimental design included various groups treated with different concentrations of benzenesulfonamide and its derivatives. Below is a summary table of the experimental setup:

| Group | Compound | Dose (nM) | Observations |

|---|---|---|---|

| I | Control | - | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 | Baseline perfusion pressure |

| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 | Moderate decrease in perfusion pressure |

| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 | Significant decrease in perfusion pressure |

| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 | Marked decrease in perfusion pressure |

| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 | Mild decrease in perfusion pressure |

The results indicated that Compound 4 , specifically 4-(2-amino-ethyl)-benzenesulfonamide, was the most effective at reducing perfusion pressure compared to the control and other compounds tested .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of benzenesulfonamides:

- Calcium Channel Interaction : The theoretical interaction of certain benzenesulfonamides with L-type calcium channels suggests that these compounds may act as negative inotropic agents, potentially useful in treating conditions like hypertension or heart failure .

- Antimicrobial Efficacy : The structure-activity relationship (SAR) studies have shown that modifications to the sulfonamide group can enhance antimicrobial activity against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.